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Compound of Interest

Compound Name: 2-Fluoro-6-hydroxybenzamide

Cat. No.: B065572 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the Nuclear Magnetic Resonance (NMR)

spectroscopic analysis of 2-Fluoro-6-hydroxybenzamide. It includes predicted spectral data,

comprehensive experimental protocols for sample preparation and spectral acquisition, and

visual aids to facilitate understanding of the experimental workflow and spectral interpretation.

Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 2-Fluoro-6-
hydroxybenzamide. These predictions are based on the analysis of structurally similar

compounds and established principles of NMR spectroscopy. The exact chemical shifts and

coupling constants may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data for 2-Fluoro-6-hydroxybenzamide (in DMSO-d₆)
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-3 6.85 - 6.95 t ~8.5 1H

H-4 7.30 - 7.40 q ~8.0 1H

H-5 6.75 - 6.85 t ~8.5 1H

-NH₂ (amide)
7.5 (broad s), 8.0

(broad s)
s (broad) - 2H

-OH (hydroxyl) 10.0 - 11.0 s (broad) - 1H

Table 2: Predicted ¹³C NMR Data for 2-Fluoro-6-hydroxybenzamide (in DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 115.0 - 120.0 (d, JCF ≈ 15-20 Hz)

C-2 158.0 - 162.0 (d, JCF ≈ 240-250 Hz)

C-3 110.0 - 115.0 (d, JCF ≈ 20-25 Hz)

C-4 130.0 - 135.0

C-5 112.0 - 117.0

C-6 155.0 - 160.0

C=O (amide) 168.0 - 172.0

Experimental Protocols
Sample Preparation for NMR Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

2-Fluoro-6-hydroxybenzamide (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[1][2]
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Deuterated solvent (e.g., DMSO-d₆)

High-quality 5 mm NMR tubes[3][4]

Glass Pasteur pipette

Small vial

Filter (e.g., cotton wool plug in the pipette)

Procedure:

Weigh the desired amount of 2-Fluoro-6-hydroxybenzamide and place it in a clean, dry

vial.

Add approximately 0.5-0.6 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.[3][4]

DMSO-d₆ is often a good choice for compounds with labile protons like -OH and -NH₂ as it

can slow down the exchange rate, leading to sharper peaks.

Gently agitate the vial to dissolve the compound completely. Sonication may be used if

necessary.

If any solid particles remain, filter the solution through a Pasteur pipette with a small cotton

wool plug directly into the NMR tube to prevent shimming issues.

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

Cap the NMR tube securely and label it clearly.

Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the

spectrometer.

NMR Spectrometer Parameters
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need

to be optimized for the specific instrument being used.

¹H NMR Spectroscopy:
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Spectrometer Frequency: 400 MHz or higher

Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

Number of Scans: 8-16

Relaxation Delay (d1): 1-2 seconds

Acquisition Time: 2-4 seconds

Spectral Width: -2 to 12 ppm

Temperature: 298 K

¹³C NMR Spectroscopy:

Spectrometer Frequency: 100 MHz or higher

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

Number of Scans: 1024 or more (as ¹³C has low natural abundance)

Relaxation Delay (d1): 2 seconds

Acquisition Time: 1-2 seconds

Spectral Width: 0 to 200 ppm

Temperature: 298 K

Data Processing
Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum manually or automatically.

Perform baseline correction.
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Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is at

approximately 2.50 ppm for ¹H and 39.52 ppm for ¹³C.

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective nuclei in the molecule. For complex spectra, 2D NMR techniques like COSY and

HSQC can be employed for unambiguous assignments.

Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the

NMR spectral interpretation for 2-Fluoro-6-hydroxybenzamide.
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Caption: Workflow for NMR analysis of 2-Fluoro-6-hydroxybenzamide.
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Predicted 1H NMR Signals

Predicted 13C NMR Signals

{C1(-C(=O)N)|C2(-F)|C3(-H)|C4(-H)|C5(-H)|C6(-OH)}

H-3
~6.9 ppm (t)

H-4
~7.35 ppm (q)

H-5
~6.8 ppm (t)

-NH2
~7.5, 8.0 ppm (br s)

-OH
~10.5 ppm (br s)

C-1
~117 ppm

C-2
~160 ppm

C-3
~112 ppm

C-4
~132 ppm

C-5
~114 ppm

C-6
~157 ppm

C=O
~170 ppm

Click to download full resolution via product page

Caption: Predicted NMR signal assignments for 2-Fluoro-6-hydroxybenzamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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